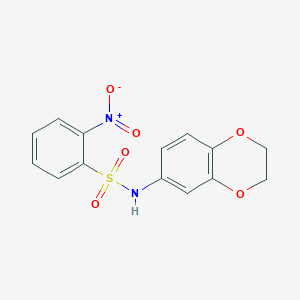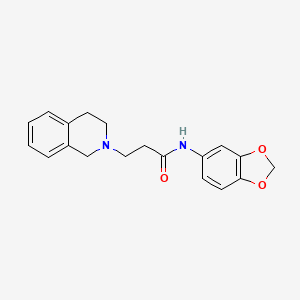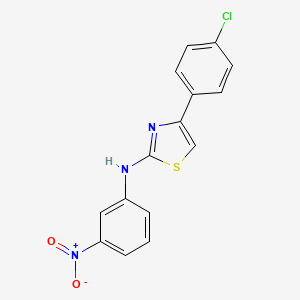![molecular formula C15H22N2O B5832570 N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)
N-[2-(1-piperidinyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-piperidinyl)phenyl]butanamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. PB-22 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. PB-22 has gained attention in the scientific community due to its potential applications in research and medicine.
Mécanisme D'action
N-[2-(1-piperidinyl)phenyl]butanamide binds to the CB1 receptor in the brain and nervous system, which leads to the activation of a signaling pathway that produces the psychoactive effects of cannabis. The CB1 receptor is involved in the regulation of a wide range of physiological processes, including pain, appetite, and mood. N-[2-(1-piperidinyl)phenyl]butanamide has been found to be a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on this receptor.
Biochemical and Physiological Effects:
N-[2-(1-piperidinyl)phenyl]butanamide has been found to produce a wide range of biochemical and physiological effects that are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. N-[2-(1-piperidinyl)phenyl]butanamide has also been found to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-piperidinyl)phenyl]butanamide has several advantages as a tool for scientific research. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on this receptor. N-[2-(1-piperidinyl)phenyl]butanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of N-[2-(1-piperidinyl)phenyl]butanamide in laboratory experiments. N-[2-(1-piperidinyl)phenyl]butanamide has been found to have a relatively short half-life in the body, which may limit its usefulness in some experiments. Additionally, N-[2-(1-piperidinyl)phenyl]butanamide has been found to produce a wide range of physiological effects, which may complicate the interpretation of some experimental results.
Orientations Futures
There are several future directions for research on N-[2-(1-piperidinyl)phenyl]butanamide. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(1-piperidinyl)phenyl]butanamide, particularly in the treatment of pain and inflammation. Further research is also needed to better understand the biochemical and physiological effects of N-[2-(1-piperidinyl)phenyl]butanamide, as well as its potential risks and limitations. Overall, N-[2-(1-piperidinyl)phenyl]butanamide has the potential to be a valuable tool for scientific research, and further investigation is needed to fully explore its potential applications.
Méthodes De Synthèse
N-[2-(1-piperidinyl)phenyl]butanamide is synthesized through a multistep process that involves the reaction of 1-(4-bromobutyl)-2-(1-piperidinyl)benzene with 2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-[2-(1-piperidinyl)phenyl]butanamide.
Applications De Recherche Scientifique
N-[2-(1-piperidinyl)phenyl]butanamide has been used in scientific research to study the effects of cannabinoids on the CB1 receptor. N-[2-(1-piperidinyl)phenyl]butanamide has been found to be a potent agonist of the CB1 receptor, with a binding affinity that is similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201. N-[2-(1-piperidinyl)phenyl]butanamide has also been used in studies to investigate the role of the CB1 receptor in pain, anxiety, and addiction.
Propriétés
IUPAC Name |
N-(2-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-8-15(18)16-13-9-4-5-10-14(13)17-11-6-3-7-12-17/h4-5,9-10H,2-3,6-8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAJFSRXZTZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)



![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)


![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)
